molecular formula C9H13N3O4 B7771081 2'-Deoxycytidine CAS No. 56905-41-0

2'-Deoxycytidine

Cat. No.: B7771081
CAS No.: 56905-41-0
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Description

2’-Deoxycytidine: is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine but lacks a hydroxyl group at the C2’ position. This compound is crucial in the synthesis of DNA, where it is phosphorylated to deoxycytidine monophosphate (dCMP) and further converted to other nucleotides .

Mechanism of Action

Target of Action

2’-Deoxycytidine primarily targets three enzymes: Thymidine kinase 2, mitochondrial (TK2), Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in the metabolism of nucleosides and nucleotides, which are essential for DNA synthesis and repair .

Mode of Action

2’-Deoxycytidine is a deoxycytidine analog that interferes with DNA synthesis by incorporating into elongating DNA . It indirectly interferes with DNA replication by inhibiting the nucleoside salvage pathway . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active .

Biochemical Pathways

2’-Deoxycytidine is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation . The technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on 2’-Deoxycytidine metabolism .

Pharmacokinetics

It is known that 2’-deoxycytidine is a hydrophilic molecule, and three nucleoside transporters mediate most of its uptake into cells: slc29a1, slc28a1, and slc28a3 . Deoxycytidine kinase (DCK) catalyzes the initial, and rate-limiting monophosphorylation of 2’-Deoxycytidine to 2’-Deoxycytidine monophosphate .

Result of Action

The key prerequisite of the therapeutic action of 2’-Deoxycytidine analogs is their incorporation into DNA . Once incorporated into DNA, they lead to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position, referred to as masked chain termination, inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .

Action Environment

The action, efficacy, and stability of 2’-Deoxycytidine can be influenced by various environmental factors. For instance, the presence of other nucleosides can affect its effectiveness due to competition in the nucleoside salvage pathway . Additionally, the cellular environment, including the presence of specific enzymes and transporters, can significantly impact the action of 2’-Deoxycytidine .

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine participates in various biochemical reactions. It can be phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis . This interaction involves the transfer of a phosphate group from ATP to 2’-deoxycytidine, catalyzed by the enzyme deoxycytidine kinase .

Cellular Effects

2’-Deoxycytidine influences cell function by participating in DNA synthesis and repair. It is incorporated into the DNA molecule during replication, impacting gene expression and cellular metabolism . In cancer cells, treatment with 2’-Deoxycytidine analogues can induce differentiation and reduce proliferation .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine involves its conversion to dCMP by deoxycytidine kinase. This is then further phosphorylated to deoxycytidine triphosphate (dCTP), which is incorporated into DNA during replication . This process can be influenced by various factors, including the availability of enzymes and the presence of other nucleotides.

Temporal Effects in Laboratory Settings

The effects of 2’-Deoxycytidine can change over time in laboratory settings. For instance, its impact on cell proliferation and differentiation can vary depending on the duration of exposure . It is stable under physiological conditions, but can be degraded by enzymes such as cytidine deaminase .

Dosage Effects in Animal Models

The effects of 2’-Deoxycytidine can vary with different dosages in animal models. For instance, low doses may have minimal impact, while high doses can lead to toxicity

Metabolic Pathways

2’-Deoxycytidine is involved in the nucleotide metabolism pathway. It is converted to dCMP by deoxycytidine kinase, and then to dCTP, which is used in DNA synthesis . This process involves interactions with various enzymes and cofactors.

Transport and Distribution

2’-Deoxycytidine is transported into cells via nucleoside transporters. Once inside the cell, it is distributed throughout the cytoplasm and can be transported into the nucleus where it is incorporated into DNA .

Subcellular Localization

2’-Deoxycytidine is primarily located in the cytoplasm of the cell, where it is phosphorylated to form dCMP. It can also be found in the nucleus, where it is incorporated into DNA during replication . Its activity and function can be influenced by various factors, including the presence of enzymes and the cellular environment.

Comparison with Similar Compounds

Uniqueness: 2’-Deoxycytidine is unique due to its role in DNA synthesis and its ability to be converted into various nucleotides essential for cellular functions. Its analogs, like decitabine, offer therapeutic benefits by altering the epigenetic landscape of cancer cells .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
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Description Data deposited in or computed by PubChem

InChI Key

CKTSBUTUHBMZGZ-SHYZEUOFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N3O4
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DSSTOX Substance ID

DTXSID70883620
Record name Cytidine, 2'-deoxy-
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Molecular Weight

227.22 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Deoxycytidine
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Solubility

870 mg/mL
Record name Deoxycytidine
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CAS No.

951-77-9, 56905-41-0
Record name Deoxycytidine
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Melting Point

207 - 210 °C
Record name Deoxycytidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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